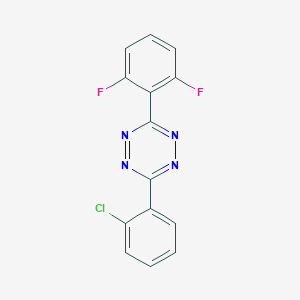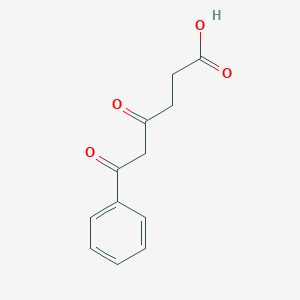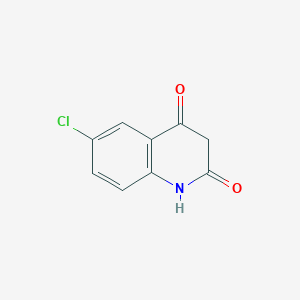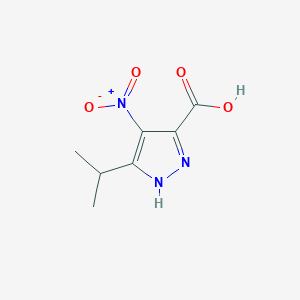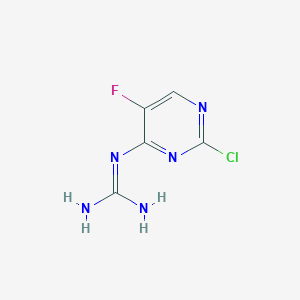
N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine, also known as CPG, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has shown promising results in a variety of studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in animal models of autoimmune disease. It has also been shown to have a low toxicity profile, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine is its low toxicity profile, which makes it a safe and effective candidate for further study. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.
Direcciones Futuras
There are a number of future directions for the study of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine. One area of interest is in the development of new cancer therapies that use this compound in combination with other drugs. Another area of interest is in the study of this compound as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in scientific research.
Métodos De Síntesis
The synthesis of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine involves the reaction of 2-chloro-5-fluoropyrimidine-4-amine with guanidine hydrochloride in the presence of a suitable solvent and base. The reaction is typically carried out under reflux conditions and can be optimized for yield and purity. The resulting product can be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine has been found to have a wide range of potential applications in scientific research. It has been shown to have anti-cancer properties, particularly in the treatment of leukemia, lymphoma, and solid tumors. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for autoimmune diseases.
Propiedades
| 145694-76-4 | |
Fórmula molecular |
C5H5ClFN5 |
Peso molecular |
189.58 g/mol |
Nombre IUPAC |
2-(2-chloro-5-fluoropyrimidin-4-yl)guanidine |
InChI |
InChI=1S/C5H5ClFN5/c6-4-10-1-2(7)3(11-4)12-5(8)9/h1H,(H4,8,9,10,11,12) |
Clave InChI |
MPKINASUUJLSIW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=N1)Cl)N=C(N)N)F |
SMILES canónico |
C1=C(C(=NC(=N1)Cl)N=C(N)N)F |
Sinónimos |
N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


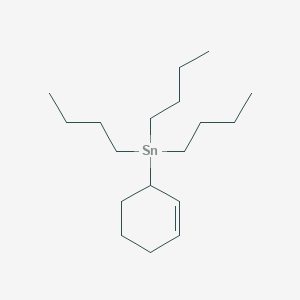
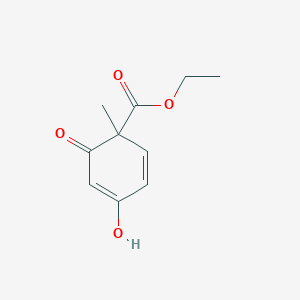
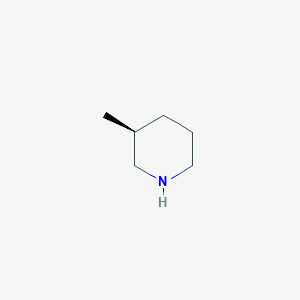
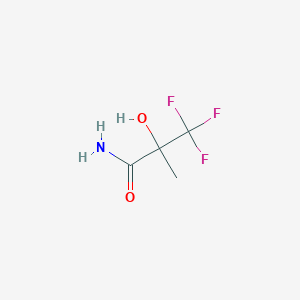
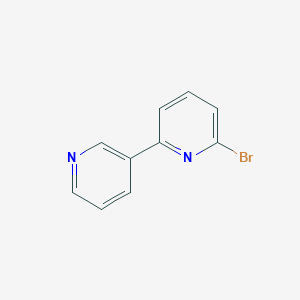
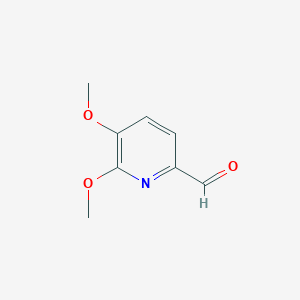
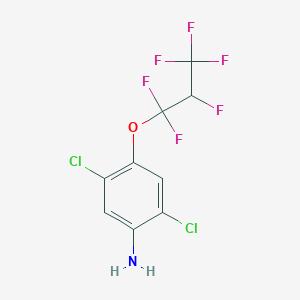
![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone](/img/structure/B169526.png)
